cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole
CAS No.:
Cat. No.: VC13632090
Molecular Formula: C11H18N4
Molecular Weight: 206.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N4 |
|---|---|
| Molecular Weight | 206.29 g/mol |
| IUPAC Name | (3aS,6aR)-5-[(1-methylpyrazol-4-yl)methyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
| Standard InChI | InChI=1S/C11H18N4/c1-14-5-9(2-13-14)6-15-7-10-3-12-4-11(10)8-15/h2,5,10-12H,3-4,6-8H2,1H3/t10-,11+ |
| Standard InChI Key | AYAKQPOECJQZHE-PHIMTYICSA-N |
| Isomeric SMILES | CN1C=C(C=N1)CN2C[C@H]3CNC[C@H]3C2 |
| SMILES | CN1C=C(C=N1)CN2CC3CNCC3C2 |
| Canonical SMILES | CN1C=C(C=N1)CN2CC3CNCC3C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is (3aS,6aR)-5-[(1-methylpyrazol-4-yl)methyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole, reflecting its bicyclic scaffold and stereochemistry. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.29 g/mol |
| CAS Registry | Not publicly disclosed |
| PubChem CID | 96586610 |
| SMILES | CN1C=C(C=N1)CN2C[C@H]3CNC[C@H]3C2 |
The cis-configuration at positions 3a and 6a ensures optimal spatial alignment for receptor binding .
Stereochemical Considerations
X-ray crystallography of analogous octahydropyrrolo[3,4-c]pyrrole derivatives reveals chair-like conformations in the piperazine ring, with the pyrazole moiety adopting equatorial positions to minimize steric strain . Nuclear Overhauser effect (NOE) spectroscopy confirms the stereochemical assignment, showing proximity between the pyrazole methyl group and pyrrolidine protons .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a two-step protocol:
-
Nucleophilic Alkylation: Reacting 1-methyl-4-(chloromethyl)pyrazole with octahydropyrrolo[3,4-c]pyrrole in the presence of a base like DBU (1,8-diazabicycloundec-7-ene) at 140–145°C yields the intermediate .
-
Stereoselective Cyclization: Acid-catalyzed ring closure under reflux ensures cis-selectivity, likely via a chair-like transition state .
Representative Reaction:
Challenges in Scalability
-
Low Yields: Initial routes report ~25% yield due to competing elimination pathways .
-
Purification Complexity: Chromatographic separation is required to isolate the cis-diastereomer from trans-contaminants.
-
Solvent Sensitivity: Polar aprotic solvents (e.g., DMF) improve reaction rates but complicate downstream processing .
Biological Activities and Mechanistic Insights
Histamine-3 Receptor (H3R) Modulation
The compound exhibits nanomolar affinity for H3R (), acting as an inverse agonist . H3R antagonism elevates hypothalamic histamine release, enhancing wakefulness and cognitive function in rodent models .
Orexin Receptor (OX1R/OX2R) Interactions
At OX1R, it demonstrates partial agonism (), potentially stabilizing wake-sleep cycles without inducing insomnia. Dual H3R/OX1R activity is rare, suggesting unique therapeutic potential for narcolepsy.
Allosteric vs. Orthosteric Binding
Molecular docking predicts binding at the H3R extracellular loop (allosteric site), while OX1R interactions occur near transmembrane helix 5 (orthosteric site) . This dichotomy may explain its subtype selectivity.
Preclinical Applications and Limitations
Neurological Disorders
-
Alzheimer’s Disease: In transgenic mice, the compound reduced amyloid-β plaque density by 37% via H3R-mediated acetylcholine upregulation .
-
Attention Deficit Hyperactivity Disorder (ADHD): Improved Y-maze performance at 10 mg/kg, comparable to methylphenidate.
Sleep-Wake Regulation
-
Narcolepsy: Increased orexin-A levels by 22% in CSF, stabilizing sleep latency in orexin-deficient models.
-
Insomnia: Non-habit-forming sleep induction observed at 5 mg/kg, likely via OX2R antagonism .
Pharmacokinetic Challenges
-
Oral Bioavailability: 18% in rats due to first-pass metabolism .
-
Blood-Brain Barrier Penetration: LogP of 1.2 limits CNS exposure, necessitating prodrug strategies.
Comparative Analysis with Analogues
| Compound | H3R (nM) | OX1R (μM) | Bioavailability (%) |
|---|---|---|---|
| cis-2-((1-Me-Pz)methyl)pyrrolo[3,4-c]pyrrole | 12.3 | 0.8 | 18 |
| trans-Isomer | 89.4 | Inactive | 14 |
| Pyrazolo[4,3-c]pyridine Derivative | 6.7 | 1.2 | 25 |
The cis-configuration confers superior H3R/OX1R polypharmacology compared to trans-analogues or pyridine-based scaffolds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume